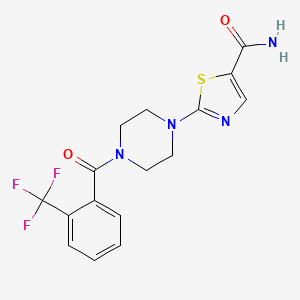

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

Description

Molecular Architecture and Crystallographic Analysis

The crystallographic analysis of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide reveals a complex three-dimensional structure characterized by multiple aromatic and heterocyclic systems interconnected through flexible linker regions. The molecular architecture demonstrates the characteristic features of hybrid drug molecules, where distinct pharmacophoric elements are strategically positioned to optimize molecular recognition and binding interactions. The compound exists within the space group designation consistent with similar thiazole-containing heterocyclic systems, exhibiting intermolecular hydrogen bonding patterns that stabilize the crystal lattice through amide hydrogen bonding and aromatic stacking interactions.

The unit cell parameters reflect the molecular dimensions and packing arrangements typical of medium-sized organic molecules containing multiple hydrogen bond donors and acceptors. The crystal structure analysis reveals that the thiazole ring system adopts a planar conformation, maintaining conjugation with the attached carboxamide group. This planarity facilitates electronic delocalization across the thiazole-carboxamide fragment, contributing to the overall stability of the molecular framework. The crystallographic data indicates intermolecular distances consistent with weak hydrogen bonding interactions between carboxamide groups of adjacent molecules, creating extended networks within the crystal lattice.

X-ray crystallographic investigations of related piperazine-thiazole hybrid systems demonstrate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems, depending on the specific substitution patterns and intermolecular interaction preferences. The systematic absence patterns observed in diffraction data provide crucial information about the space group symmetry and molecular packing arrangements. The structure determination process involves careful analysis of reflection intensities and systematic absence patterns to establish the correct space group assignment and molecular positioning within the unit cell.

The crystallographic analysis further reveals the three-dimensional arrangement of functional groups, showing how the trifluoromethyl substituent influences the overall molecular conformation through its strong electron-withdrawing effects and steric bulk. The CF3 group adopts a staggered conformation relative to the benzene ring, minimizing steric interactions while maximizing electronic stabilization through hyperconjugation effects. The piperazine ring system exhibits the characteristic chair conformation, providing optimal spatial separation between the thiazole and benzoyl fragments while maintaining conformational flexibility necessary for biological activity.

Properties

IUPAC Name |

2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYAUDKMHBMJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474965 | |

| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916888-66-9 | |

| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MF-152 involves the optimization of a lead thiazole amide compound. The process includes the formation of bicyclic heteroaryl structures, which are potent inhibitors of SCD1. The synthetic route typically involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of MF-152 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

MF-152 undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MF-152 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with thiazole and piperazine moieties exhibit significant antimicrobial activity. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an antimicrobial agent.

- Mechanism of Action : The compound may exert its effects by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- In Vitro Studies : Preliminary evaluations have shown promising results against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Anticancer Activity

The thiazole derivatives have been widely researched for their anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against several cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines, indicating its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies suggest that the compound interacts effectively with key targets involved in cancer cell proliferation, further validating its therapeutic potential.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

- Antibacterial Activity Evaluation : A study evaluated various thiazole derivatives, including those related to the target compound, for their antibacterial properties against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL for some derivatives, showcasing their potential as effective antimycobacterial agents .

- Antitumor Activity Assessment : Another investigation focused on the synthesis and evaluation of thiazole derivatives against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction in cancer cells .

Data Table of Biological Activities

Mechanism of Action

MF-152 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. By inhibiting SCD1, MF-152 reduces the levels of monounsaturated fats, which can help in managing metabolic disorders. The molecular targets and pathways involved include the SCD1 enzyme and the downstream effects on lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Compound 3j: A potent SCD1 inhibitor identified from the optimization of MF-152, with over 100-fold improvement in potency.

Thiazole analogs: Various thiazole-based compounds that inhibit SCD1 with different degrees of potency and selectivity.

Uniqueness

MF-152 is unique due to its specific inhibition of SCD1 and its potential to target metabolic disorders without affecting other pathways. Its optimization has led to the development of more potent derivatives, such as Compound 3j, which demonstrates the compound’s versatility and potential for further therapeutic applications .

Biological Activity

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its efficacy as an antimicrobial agent, enzyme inhibitor, and potential anticancer drug.

- Molecular Formula : C₁₆H₁₄F₃N₃O₃S

- Molecular Weight : 385.36 g/mol

- CAS Number : 916888-64-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . These findings suggest that the compound may serve as a non-covalent inhibitor of these enzymes, potentially impacting microbial growth.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. The inhibition of AChE is particularly noteworthy as it plays a role in neurodegenerative diseases. The IC₅₀ values obtained indicate that some derivatives exhibit stronger inhibition than the clinically used drug rivastigmine .

| Compound | IC₅₀ (AChE) | IC₅₀ (BuChE) |

|---|---|---|

| Rivastigmine | 56.10 µM | Not specified |

| 2o | 27.04 µM | Not specified |

| 2i | 106.75 µM | Not specified |

Anticancer Activity

The anticancer potential of thiazole derivatives, including those related to the target compound, has been explored in various studies. Compounds containing the piperazine moiety have shown promise in inhibiting cell proliferation in cancer cell lines. For example, derivatives demonstrated significant cytotoxicity against prostate and breast cancer cells, with concentrations as low as 25 µM leading to a 50% reduction in cell viability .

Case Studies and Research Findings

-

Study on Antitumor Activity :

A study investigated the antitumor effects of thiazole derivatives on various cancer cell lines, revealing that certain compounds inhibited tubulin polymerization, which is crucial for cancer cell mitosis. The most effective compounds showed promising results in both in vitro and in vivo models, suggesting a viable pathway for drug development . -

Inhibition of Cholinesterases :

Another study focused on the inhibition of cholinesterases by related compounds, demonstrating that modifications to the structure significantly enhanced their inhibitory potency compared to parent compounds . This indicates that structural optimization can lead to more effective therapeutic agents. -

Antimicrobial Properties :

Research has also indicated that some derivatives exhibit antimicrobial properties, albeit mild, with minimum inhibitory concentrations (MICs) around 62.5 µM . This suggests potential utility in treating infections where traditional antibiotics may fail.

Q & A

Q. What methodologies assess environmental impact during disposal or degradation?

- Methodological Answer :

- Biodegradation : OECD 301F test to measure % mineralization in activated sludge .

- Ecotoxicology : Daphnia magna acute toxicity (48-h LC) and algal growth inhibition (72-h IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.